An In-depth Technical Guide to Phenyl 1-pentadecanesulfonate (CAS No. 91082-17-6)
An In-depth Technical Guide to Phenyl 1-pentadecanesulfonate (CAS No. 91082-17-6)
Introduction: Understanding Phenyl 1-pentadecanesulfonate
Phenyl 1-pentadecanesulfonate, identified by the CAS number 91082-17-6, is an alkylbenzene sulfonate ester.[1] This class of organic compounds is characterized by a sulfonate group (-SO₂-O-) linking an aliphatic chain and an aromatic moiety. In this specific molecule, a fifteen-carbon alkyl chain (pentadecyl) is attached to the sulfonate group, which is in turn esterified with phenol.[1][2] Its structure imparts amphiphilic properties, with a long, hydrophobic alkyl chain and a polar sulfonate-phenyl head, making it a versatile molecule in various industrial applications.
Commercially, it is often referred to by trade names such as Mesamoll® or T-50 and is primarily utilized as a plasticizer.[1] Its function is to increase the flexibility and durability of polymers like polyvinyl chloride (PVC) and polyurethane (PU). Beyond its role in polymer chemistry, its surfactant properties are leveraged in the formulation of detergents and emulsifiers in personal care products. While direct applications in drug development are not prominent, the chemistry of sulfonate esters and the physicochemical properties of long-chain surfactants are of significant interest to researchers in pharmaceutical formulation and medicinal chemistry. Sulfonic acid salts are widely used in drug development to improve the solubility and stability of active pharmaceutical ingredients (APIs).[3]
This guide provides a comprehensive technical overview of Phenyl 1-pentadecanesulfonate, detailing its physicochemical properties, synthesis, chemical reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data for Phenyl 1-pentadecanesulfonate is summarized below.
| Property | Value | Source |
| CAS Number | 91082-17-6 | [1][2] |
| Molecular Formula | C₂₁H₃₆O₃S | [2][4] |
| Molecular Weight | 368.6 g/mol | [2] |
| IUPAC Name | phenyl pentadecane-1-sulfonate | [2] |
| Appearance | Yellowish, transparent, oily liquid | Supplier Data |
| Specific Gravity | 1.02 - 1.06 g/cm³ (at 20°C) | Supplier Data |
| Flashing Point | 200 - 215 °C | Supplier Data |
| Viscosity | 90 - 100 mPa·s (at 20°C) | Supplier Data |
| Water Solubility | Low | [5] |
| Predicted XlogP | 8.7 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and quality control of Phenyl 1-pentadecanesulfonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The long aliphatic chain will exhibit a triplet for the terminal methyl group around 0.8-0.9 ppm and a complex series of multiplets for the methylene protons between 1.2 and 1.8 ppm. The methylene protons alpha to the sulfonate group will be deshielded and appear further downfield.
-
¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the sulfonate ester oxygen appearing at a characteristic downfield shift. The aliphatic chain will show a series of signals in the upfield region. The replacement of a phenolic -OH with -OSO₃K typically results in an upfield shift for the ipso carbon and a downfield shift for the ortho carbons.[6]
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺.
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation patterns in mass spectrometry for sulfonate esters often involve the loss of SO₂.[7] For aromatic sulfonamides, a characteristic loss of 64 Da (SO₂) is frequently observed.[8]
-
Synthesis and Manufacturing
The synthesis of Phenyl 1-pentadecanesulfonate can be approached via several routes, with the most common laboratory method being the esterification of phenol with 1-pentadecanesulfonyl chloride.[1]
Synthetic Workflow
The overall laboratory synthesis can be visualized as a two-stage process: first, the preparation of the sulfonyl chloride from a suitable precursor, and second, the esterification reaction.
Caption: Laboratory synthesis workflow for Phenyl 1-pentadecanesulfonate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Sodium 1-pentadecanesulfonate
This procedure is adapted from methods for the synthesis of alkanesulfonic acid salts.[9]
-
Reactants : 1-Bromopentadecane (1.0 eq), Sodium Sulfite (1.2 eq), Water, Ethanol.
-
Procedure : a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite in a minimal amount of water. b. Add ethanol to create a biphasic system, followed by the addition of 1-bromopentadecane. c. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the disappearance of the alkyl bromide by TLC or GC. d. After cooling to room temperature, the precipitated sodium 1-pentadecanesulfonate is collected by filtration. e. The crude product is washed with cold ethanol to remove unreacted starting materials and byproducts. f. The resulting white solid is dried under vacuum.
Protocol 2: Synthesis of 1-Pentadecanesulfonyl Chloride
This protocol is based on standard methods for converting sulfonic acids or their salts to sulfonyl chlorides using thionyl chloride.[10]
-
Reactants : Sodium 1-pentadecanesulfonate (1.0 eq), Thionyl Chloride (2.0-3.0 eq), Dimethylformamide (catalytic).
-
Procedure : a. To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl, SO₂), add sodium 1-pentadecanesulfonate. b. Carefully add an excess of thionyl chloride, followed by a catalytic amount of DMF. c. Heat the mixture gently to 50-60 °C under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of gas. d. Once the gas evolution ceases, the reaction is considered complete. e. Excess thionyl chloride is removed by distillation under reduced pressure. f. The crude 1-pentadecanesulfonyl chloride is then purified by vacuum distillation.
Protocol 3: Synthesis of Phenyl 1-pentadecanesulfonate
This procedure is a standard Schotten-Baumann reaction adapted for sulfonate ester synthesis.[9]
-
Reactants : 1-Pentadecanesulfonyl Chloride (1.0 eq), Phenol (1.1 eq), Pyridine (1.5 eq), Dichloromethane (solvent).
-
Procedure : a. Dissolve phenol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool the solution in an ice bath. b. Add pyridine to the solution. c. Slowly add a solution of 1-pentadecanesulfonyl chloride in dichloromethane to the cooled reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. e. Upon completion, quench the reaction by adding 1M hydrochloric acid to neutralize the excess pyridine. f. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. h. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Phenyl 1-pentadecanesulfonate as a yellowish oil.
Chemical Reactivity and Potential Applications
The reactivity of Phenyl 1-pentadecanesulfonate is centered around the sulfonate ester linkage and the phenyl group.
Reactions at the Sulfonate Group
Sulfonate esters are known as good leaving groups in nucleophilic substitution reactions. However, they are also stable functional groups. The sulfonate moiety in Phenyl 1-pentadecanesulfonate can participate in various transformations, making it a potentially useful synthetic intermediate. Aryl sulfonate esters have been employed as precursors for sulfonyl radicals in the synthesis of vinyl sulfones.[2]
Reactions of the Phenyl Group
The aromatic ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfonate group will deactivate the ring. A more common transformation is the reduction of the phenyl ring to a cyclohexyl ring via catalytic hydrogenation.[1] This reaction would yield Cyclohexyl 1-pentadecanesulfonate, a compound with different physical properties, such as increased lipophilicity.
Caption: Reduction of the phenyl group in Phenyl 1-pentadecanesulfonate.
Relevance to Drug Development and Research
While not a therapeutic agent itself, the study of Phenyl 1-pentadecanesulfonate can be relevant to drug development professionals in several ways:
-
Surfactants in Formulations : Long-chain surfactants are critical components in various drug delivery systems, including emulsions, microemulsions, and nanoparticle formulations, to solubilize poorly water-soluble drugs. The physicochemical properties of Phenyl 1-pentadecanesulfonate make it a model compound for studying surfactant behavior.
-
Prodrug Strategies : The sulfonate ester linkage could be explored in the context of prodrug design. While less common than carbonate or carboxylate esters, a sulfonate linker could be designed to be cleaved under specific physiological conditions to release an active phenol-containing drug.
-
Synthetic Intermediates : The reactivity of the sulfonate group, particularly its ability to act as a leaving group or participate in cross-coupling reactions, makes this class of compounds potentially useful in the synthesis of complex molecules.[2]
Safety and Toxicology
Based on available data, Phenyl 1-pentadecanesulfonate and related alkylsulfonic phenyl esters (ASEs) exhibit low acute toxicity.
-
Acute Toxicity : Studies on commercial formulations of ASEs administered to rats showed low acute oral toxicity, with no deaths observed at doses up to approximately 15,900 mg/kg.[11] Limited data also suggest low acute dermal toxicity.[11]
-
Irritation and Sensitization : Direct contact may cause skin and eye irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling the compound.
-
GHS Classification : According to a large number of notifications to the ECHA C&L Inventory, Phenyl 1-pentadecanesulfonate does not meet the criteria for GHS hazard classification.[2] However, as with any chemical, it should be handled with care in a well-ventilated area.
-
Environmental Fate : Alkylbenzene sulfonates are generally biodegradable under aerobic conditions.[13]
Conclusion
Phenyl 1-pentadecanesulfonate is a multifunctional compound with significant industrial applications, primarily as a plasticizer and surfactant. For the research and drug development community, its value lies not in direct therapeutic application but as a model compound for studying surfactant properties, a potential scaffold for synthetic chemistry, and a case study in the chemistry of sulfonate esters. The synthetic protocols and physicochemical data provided in this guide offer a solid foundation for researchers interested in exploring the properties and potential applications of this and related long-chain alkylbenzene sulfonate esters.
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